molecular formula C16H21N3O B11846995 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine CAS No. 88609-35-2

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine

Cat. No.: B11846995
CAS No.: 88609-35-2
M. Wt: 271.36 g/mol
InChI Key: JOGRJQLAAYOUHW-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with an azepane ring and a methoxy group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the methoxy group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal penetration.

    1-(2-(Azepan-1-yl)nicotinoyl)guanidine: An acylguanidine-containing compound with inhibitory effects on HIV-1 replication.

Uniqueness

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities compared to other similar compounds. Its combination of an azepane ring and a methoxy group may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

CAS No.

88609-35-2

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

8-(azepan-1-yl)-6-methoxyquinolin-7-amine

InChI

InChI=1S/C16H21N3O/c1-20-13-11-12-7-6-8-18-15(12)16(14(13)17)19-9-4-2-3-5-10-19/h6-8,11H,2-5,9-10,17H2,1H3

InChI Key

JOGRJQLAAYOUHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCCC3)N

Origin of Product

United States

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